(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone
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Description
Chemical Reactions Analysis
The 1,2,3-triazole ring is known to participate in various chemical reactions due to its stability and unique electronic properties. It can act as a ligand in coordination chemistry, participate in cycloaddition reactions, and undergo N-alkylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the 1,2,3-triazole, azetidine, and thiophene rings. For example, the 1,2,3-triazole ring is known for its stability, which could contribute to the compound’s thermal stability .Mechanism of Action
Target of Action
Similar 1,2,3-triazole derivatives have been reported to inhibit the bcr-abl kinase, which plays a crucial role in chronic myeloid leukemia .
Mode of Action
It’s known that 1,2,3-triazole derivatives can form a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond . This interaction could potentially lead to changes in the target protein’s function.
Biochemical Pathways
Similar 1,2,3-triazole derivatives have been reported to inhibit a broad spectrum of bcr-abl mutants, which are associated with disease progression in chronic myeloid leukemia .
Pharmacokinetics
An adme analysis of similar 1,2,3-triazole hybrids indicated that these compounds possess a favorable profile and can be considered patient compliant .
Result of Action
Similar 1,2,3-triazole derivatives have shown moderate to excellent activity against various microbial strains .
Action Environment
It’s known that 1,2,3-triazoles have high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Future Directions
Properties
IUPAC Name |
(4-methylthiophen-2-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c1-8-4-10(17-7-8)11(16)14-5-9(6-14)15-3-2-12-13-15/h2-4,7,9H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYDTLREVOAQLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CC(C2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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